Cas no 914220-25-0 (5-(3-methylphenyl)-1,3-oxazole-4-carboxylic Acid)

5-(3-methylphenyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic carboxylic acid derivative featuring an oxazole core substituted with a 3-methylphenyl group at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its oxazole scaffold offers structural rigidity, enhancing binding affinity in target molecules, while the carboxylic acid functionality allows for further derivatization via amidation, esterification, or other coupling reactions. The 3-methylphenyl substituent contributes to lipophilicity, influencing solubility and bioavailability. This compound is valued for its synthetic utility in medicinal chemistry, enabling the construction of biologically active molecules with potential therapeutic applications.
5-(3-methylphenyl)-1,3-oxazole-4-carboxylic Acid structure
914220-25-0 structure
Product name:5-(3-methylphenyl)-1,3-oxazole-4-carboxylic Acid
CAS No:914220-25-0
MF:C11H9NO3
MW:203.19406
CID:1963411
PubChem ID:29923092

5-(3-methylphenyl)-1,3-oxazole-4-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 5-(3-methylphenyl)-1,3-oxazole-4-carboxylic Acid
    • 5-(3-METHYLPHENYL)-OXAZOLE-4-CARBOXYLIC ACID
    • 5-M-TOLYL-OXAZOLE-4-CARBOXYLIC ACID
    • AG-A-80515
    • SureCN1167096
    • AC-17309
    • CTK6C1029
    • 5-(m-tolyl)oxazole-4-carboxylic acid
    • AKOS010901386
    • 914220-25-0
    • DB-340568
    • SCHEMBL1167096
    • 5-(m-Tolyl)oxazole-4-carboxylicacid
    • 5-(3-methyl-phenyl)-oxazole-4-carboxylic acid
    • FBYNJPSNTIETJB-UHFFFAOYSA-N
    • DTXSID40652209
    • 5-(m-tolyl)-oxazole-4-carboxylic acid
    • MDL: MFCD07376177
    • Inchi: InChI=1S/C11H9NO3/c1-7-3-2-4-8(5-7)10-9(11(13)14)12-6-15-10/h2-6H,1H3,(H,13,14)
    • InChI Key: FBYNJPSNTIETJB-UHFFFAOYSA-N
    • SMILES: O=C(C1=C(C2=CC=CC(C)=C2)OC=N1)O

Computed Properties

  • Exact Mass: 203.05800
  • Monoisotopic Mass: 203.058243149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 63.3Ų

Experimental Properties

  • Boiling Point: 355.4±27.0°C at 760 mmHg
  • PSA: 63.33000
  • LogP: 2.34820

5-(3-methylphenyl)-1,3-oxazole-4-carboxylic Acid Security Information

5-(3-methylphenyl)-1,3-oxazole-4-carboxylic Acid Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-(3-methylphenyl)-1,3-oxazole-4-carboxylic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Crysdot LLC
CD11018281-1g
5-(m-Tolyl)oxazole-4-carboxylic acid
914220-25-0 95+%
1g
$429 2024-07-19
Chemenu
CM191250-1g
5-(m-tolyl)oxazole-4-carboxylic acid
914220-25-0 95%
1g
$*** 2023-05-29
Chemenu
CM191250-1g
5-(m-tolyl)oxazole-4-carboxylic acid
914220-25-0 95%
1g
$405 2021-08-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1649296-1g
5-(M-tolyl)oxazole-4-carboxylic acid
914220-25-0 98%
1g
¥2450.00 2024-04-25

Additional information on 5-(3-methylphenyl)-1,3-oxazole-4-carboxylic Acid

5-(3-Methylphenyl)-1,3-oxazole-4-carboxylic Acid (CAS No. 914220-25-0): An Overview of Its Structure, Properties, and Applications

5-(3-Methylphenyl)-1,3-oxazole-4-carboxylic Acid (CAS No. 914220-25-0) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and chemical properties, has shown promise in various applications, including drug discovery and development. In this article, we will delve into the structure, properties, and potential applications of 5-(3-methylphenyl)-1,3-oxazole-4-carboxylic acid, highlighting the latest research findings and their implications.

Structure and Chemical Properties

The molecular formula of 5-(3-methylphenyl)-1,3-oxazole-4-carboxylic acid is C11H9N1O3, with a molecular weight of approximately 207.19 g/mol. The compound features a core 1,3-oxazole ring substituted with a 3-methylphenyl group at the 5-position and a carboxylic acid group at the 4-position. The presence of these functional groups imparts distinct chemical properties to the molecule.

The 1,3-oxazole ring is known for its stability and rigidity, which can influence the conformational flexibility of the molecule. The carboxylic acid group provides the compound with acidic properties and the ability to form salts or esters, making it suitable for various synthetic transformations. The 3-methylphenyl substituent adds hydrophobic character to the molecule, which can affect its solubility and biological activity.

Synthesis and Preparation

The synthesis of 5-(3-methylphenyl)-1,3-oxazole-4-carboxylic acid can be achieved through several routes, each with its own advantages and limitations. One common method involves the cyclization of an appropriate N-substituted amide with a carbonyl compound in the presence of an acid catalyst. For example, the reaction of 3-methylbenzamide with ethyl chloroacetate in the presence of a strong acid can yield the desired oxazole derivative.

Another approach involves the condensation of a substituted benzaldehyde with an amino acid derivative followed by cyclization under suitable conditions. This method is particularly useful for preparing derivatives with specific substituents on the phenyl ring or other modifications to the oxazole core.

Biological Activity and Potential Applications

5-(3-Methylphenyl)-1,3-oxazole-4-carboxylic acid has been studied for its potential biological activities, particularly in the context of drug discovery. Recent research has highlighted its anti-inflammatory and anti-cancer properties. For instance, studies have shown that this compound can inhibit the activity of specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

In addition to its anti-inflammatory effects, 5-(3-methylphenyl)-1,3-oxazole-4-carboxylic acid has demonstrated promising anti-cancer activity against various cancer cell lines. Mechanistic studies suggest that it may exert its effects through multiple pathways, including induction of apoptosis and inhibition of cell proliferation. These findings have sparked interest in exploring this compound as a potential lead for developing new therapeutic agents.

Clinical Relevance and Future Directions

The potential clinical applications of 5-(3-methylphenyl)-1,3-oxazole-4-carboxylic acid are currently being explored through preclinical studies and early-stage clinical trials. Initial results have been encouraging, with several studies reporting favorable safety profiles and efficacy in animal models of inflammation and cancer.

However, further research is needed to fully understand the pharmacokinetic properties and potential side effects of this compound. Ongoing studies are focusing on optimizing its chemical structure to enhance its therapeutic index and reduce toxicity. Additionally, efforts are being made to develop more potent derivatives with improved pharmacological properties.

Conclusion

5-(3-Methylphenyl)-1,3-oxazole-4-carboxylic acid (CAS No. 914220-25-0) is a promising compound with a unique structure that offers potential applications in medicinal chemistry and pharmaceutical research. Its anti-inflammatory and anti-cancer properties make it an attractive candidate for further development as a therapeutic agent. As research in this area continues to advance, it is likely that new insights into the biological activities and clinical potential of this compound will emerge.

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